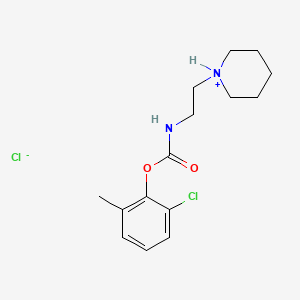
N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a carbamate group, and a chlorinated aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride typically involves the reaction of 6-chloro-o-tolyl isocyanate with 2-(piperidin-1-yl)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated and stirred for several hours, followed by purification steps such as recrystallization or chromatography to isolate the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Mecanismo De Acción
The mechanism of action of N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride involves its interaction with specific molecular targets. The piperidine ring and carbamate group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Piperidinoethyl)carbamic acid, 6-chloro-p-tolyl ester
- N-(2-Piperidinoethyl)carbamic acid, 6-chloro-m-tolyl ester
Uniqueness
N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride is unique due to the specific positioning of the chlorine atom on the aromatic ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its similar compounds .
Propiedades
Número CAS |
77985-27-4 |
|---|---|
Fórmula molecular |
C15H22Cl2N2O2 |
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
(2-chloro-6-methylphenyl) N-(2-piperidin-1-ium-1-ylethyl)carbamate;chloride |
InChI |
InChI=1S/C15H21ClN2O2.ClH/c1-12-6-5-7-13(16)14(12)20-15(19)17-8-11-18-9-3-2-4-10-18;/h5-7H,2-4,8-11H2,1H3,(H,17,19);1H |
Clave InChI |
GDONSJDLUTWBHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)OC(=O)NCC[NH+]2CCCCC2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


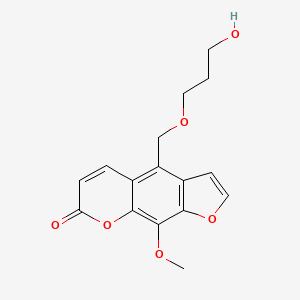
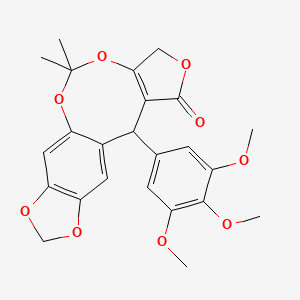
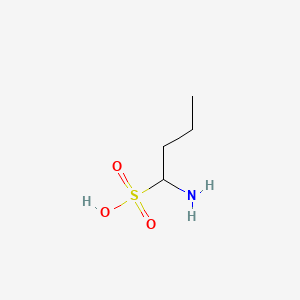
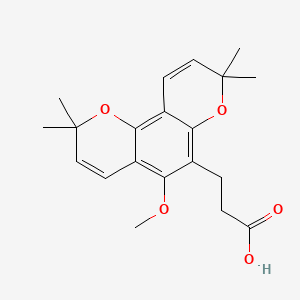
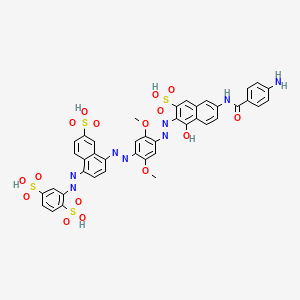
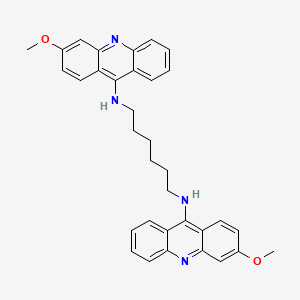
![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807629.png)
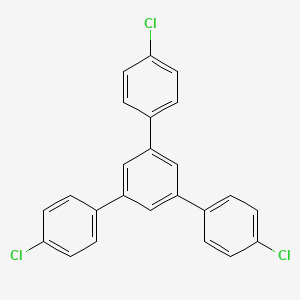
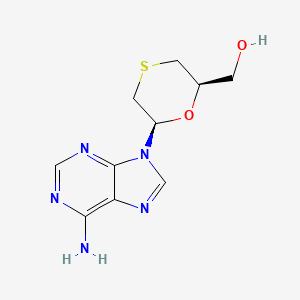
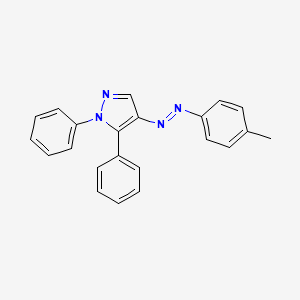
![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807661.png)
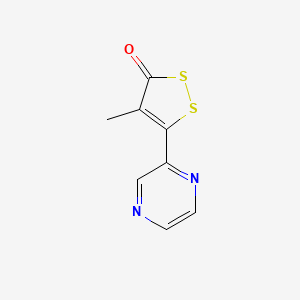
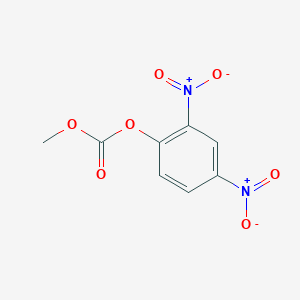
![2-Chloro-4-phenyl[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12807667.png)
